molecular formula C17H16BrN3O4S B3938774 3-bromo-4-ethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide

3-bromo-4-ethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B3938774
M. Wt: 438.3 g/mol
InChI Key: POVNNAUSDNUCAK-UHFFFAOYSA-N
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Description

3-bromo-4-ethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of bromine, ethoxy, and nitrophenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-ethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide typically involves multiple steps, including the introduction of bromine, ethoxy, and nitrophenyl groups onto a benzamide backbone. Common synthetic routes may include:

    Bromination: Introduction of the bromine atom onto the benzamide ring.

    Ethoxylation: Addition of the ethoxy group.

    Carbamothioylation: Formation of the carbamothioyl linkage with the nitrophenyl group.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-ethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays and studies.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-4-ethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide would depend on its specific interactions with molecular targets. Potential pathways may include:

    Binding to enzymes or receptors: Modulating their activity.

    Interference with cellular processes: Affecting cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-4-ethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide: Similar structure with a methoxy group instead of a methyl group.

    3-bromo-4-ethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide: Similar structure with different substituents on the benzamide ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

3-bromo-4-ethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O4S/c1-3-25-15-7-4-11(9-13(15)18)16(22)20-17(26)19-14-6-5-12(21(23)24)8-10(14)2/h4-9H,3H2,1-2H3,(H2,19,20,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVNNAUSDNUCAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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